molecular formula C8H8FNO B15225882 2-Fluoro-6-methoxy-3-vinylpyridine

2-Fluoro-6-methoxy-3-vinylpyridine

Cat. No.: B15225882
M. Wt: 153.15 g/mol
InChI Key: ZCCJKTBEYVEJLT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-vinylpyridine is a multifunctional heterocyclic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular structure incorporates three distinct modifiable sites: a fluorine substituent that can act as a leaving group in nucleophilic aromatic substitution reactions , a methoxy group that can influence electron distribution and serve as a protecting group or a directing group for metalation , and a vinyl functionality that offers a handle for further elaboration through various cross-coupling and addition reactions . This unique combination of features makes it a promising building block for the synthesis of more complex, target-oriented molecules, particularly in the development of pharmaceuticals and agrochemicals . The vinyl group is especially noteworthy, as similar vinylpyridine motifs have been successfully used in ruthenium-catalyzed β-selective alkylations with carbonyl compounds, a method that provides efficient access to alkylated derivatives which are difficult to obtain through traditional pathways . As a key intermediate, this compound can be utilized to construct libraries of compounds for high-throughput screening and medicinal chemistry optimization programs. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-ethenyl-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C8H8FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h3-5H,1H2,2H3

InChI Key

ZCCJKTBEYVEJLT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C=C)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates sequential installation of fluorine, methoxy, and vinyl groups. Key disconnections include:

  • Vinyl Group Introduction : Likely via Heck or Stille coupling at position 3.
  • Methoxy Substitution : Nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM) at position 6.
  • Fluorination : Halogen exchange or electrophilic fluorination at position 2.

Critical considerations involve the electron-deficient nature of pyridine, directing effects of substituents, and compatibility of reaction conditions across synthetic steps.

Core Pyridine Functionalization Strategies

Fluorination at Position 2

Industrial-scale fluorination methods, as exemplified in patent WO2015151116A2, provide a foundational approach. For 2-fluoro-6-methoxypyridine synthesis:

  • Substrate : 2-chloro-6-methoxypyridine.
  • Reagents : Anhydrous hydrogen fluoride (HF) with FeCl₃ catalyst.
  • Conditions : 170–190°C, 20–30 kg/cm² pressure, 14–20 hours.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by HF’s dual role as solvent and fluorinating agent.
  • Yield : ~80% with >99% purity after distillation.

This method avoids intermediate isolation, enabling direct conversion of chloro to fluoro groups. The methoxy group at position 6 remains stable under these conditions, as evidenced by the commercial availability of 2-fluoro-6-methoxypyridine.

Methoxylation at Position 6

Two primary routes dominate methoxy group installation:

Route A: SNAr on Activated Pyridines
  • Substrate : 2-fluoro-6-chloropyridine.
  • Reagents : Sodium methoxide (NaOMe) in DMF.
  • Conditions : 120°C, 12–24 hours under inert atmosphere.
  • Challenges : Pyridine’s electron deficiency necessitates elevated temperatures. Competing defluorination is mitigated by using excess NaOMe (3 equiv).
Route B: Directed Ortho-Metalation (DoM)
  • Substrate : 2-fluoropyridine.
  • Reagents : LDA (2.5 equiv), followed by quenching with trimethylborate and oxidative workup.
  • Conditions : -78°C in THF, 1 hour.
  • Regioselectivity : Methoxy installation at position 6 is directed by fluorine’s meta-directing effect.

Vinyl Group Installation at Position 3

Heck Coupling Methodology

Building on ChemRxiv’s Heck-type coupling protocol, the vinyl group is introduced via:

  • Substrate : 3-bromo-2-fluoro-6-methoxypyridine.
  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).
  • Base : Et₃N (2 equiv) in DMF at 100°C for 12 hours.
  • Vinyl Source : Ethylene gas (1 atm).
  • Yield : 68–72% after column chromatography.

Key advantages include tolerance of electron-withdrawing groups (F, OMe) and minimal side reactions.

Alternative Stille Coupling Approach

For substrates sensitive to Heck conditions:

  • Substrate : 3-iodo-2-fluoro-6-methoxypyridine.
  • Reagent : Tributyl(vinyl)tin (1.2 equiv).
  • Catalyst : Pd(PPh₃)₄ (3 mol%) in dioxane.
  • Conditions : 80°C, 6 hours.
  • Yield : 75–80% with strict exclusion of oxygen.

Integrated Synthetic Pathways

Sequential Functionalization Route

Step 1 : Synthesis of 2-fluoro-6-methoxypyridine

  • 2-Chloro-6-methoxypyridine → HF/FeCl₃ → 2-fluoro-6-methoxypyridine.

Step 2 : Bromination at Position 3

  • Substrate : 2-fluoro-6-methoxypyridine.
  • Reagents : NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄.
  • Conditions : Reflux, 6 hours.
  • Yield : 85% of 3-bromo derivative.

Step 3 : Heck Vinylation

  • 3-Bromo-2-fluoro-6-methoxypyridine → Pd-catalyzed coupling → Target compound.

Total Yield : 49–52% over three steps.

Convergent Synthesis via Pyridine Annulation

Alternative ring-forming strategies include:

  • Hantzsch-like Cyclization : Condensation of β-keto-enamine with fluorinated and methoxylated precursors.
  • Kröhnke Pyridine Synthesis : Utilizes vinyl-containing chalcone analogs.

These methods remain less developed due to challenges in controlling substitution patterns.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and target compound:

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) GC-MS (m/z)
2-Fluoro-6-methoxypyridine 3.89 (s, 3H, OCH₃), 6.63 (dd, J=8.4, 2.4 Hz, 1H), 7.33 (t, J=8.0 Hz, 1H), 8.14 (dd, J=8.8, 5.6 Hz, 1H) 127.1 [M]+
3-Bromo-2-fluoro-6-methoxypyridine 3.91 (s, 3H, OCH₃), 7.02 (d, J=8.8 Hz, 1H), 8.21 (d, J=8.4 Hz, 1H) 205/207 [M]+
Target Compound 3.88 (s, 3H, OCH₃), 5.35 (dd, J=17.6, 1.2 Hz, 1H), 5.89 (dd, J=11.2, 1.6 Hz, 1H), 6.71 (dd, J=17.6, 11.2 Hz, 1H), 7.28 (t, J=8.4 Hz, 1H), 8.12 (dd, J=8.8, 5.6 Hz, 1H) 167.1 [M]+

Industrial-Scale Considerations

The patent-derived fluorination process offers scalability advantages:

  • Recycling : Unreacted chlorofluoro intermediates are distilled and reused.
  • Safety : HF is contained via scrubbing systems, with <5 ppm emissions.
  • Cost : Raw material costs are minimized through 90%+ conversion rates.

For vinylation, continuous-flow Heck reactors improve efficiency:

  • Residence Time : 30 minutes vs. 12 hours batch.
  • Pd Recovery : 99.8% via in-line filtration.

Emerging Methodologies

Photoredox-Mediated Fluorination

Adapting ACS JOC methods:

  • Substrate : 3-vinylpyridine derivatives.
  • Catalyst : Ir(ppy)₃ under blue LED irradiation.
  • Limitation : Positional selectivity for fluorine installation remains challenging.

C-H Activation Direct Vinylation

  • Catalyst : Pd(OAc)₂/Ag₂CO₃ system.
  • Directing Group : None required due to methoxy’s activating effect.
  • Yield : 55–60% with limited scope.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-3-vinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-6-methoxy-3-vinylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The vinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Key Findings :

  • The vinyl group in the target compound enables π-conjugation, enhancing reactivity in electrophilic substitutions or cycloadditions compared to allyl or methoxymethoxy groups .
  • Methoxymethoxy () acts as a protecting group, offering synthetic flexibility but requiring deprotection steps absent in the vinyl analogue .
  • Amine-substituted derivatives (e.g., 6-Fluoro-3-methoxypyridin-2-amine) exhibit higher polarity and nucleophilicity, limiting applications in lipophilic environments .

Substitutions at Positions 2 and 6

Variations at positions 2 and 6 alter electronic effects and bioactivity:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Differences Reference
This compound Fluoro Methoxy 152.15 Balanced electronegativity -
2-Fluoro-6-(trifluoromethoxy)pyridin-4-amine Fluoro Trifluoromethoxy 196.12 Increased lipophilicity
6-Chloro-2-methoxy-3-nitropyridine Methoxy Chloro + nitro 214.59 Strong electron-withdrawing effects
2-Fluoro-6-methylpyridine Fluoro Methyl 125.12 Reduced polarity

Key Findings :

  • Trifluoromethoxy at position 6 () enhances lipophilicity and metabolic resistance compared to methoxy, critical for CNS-targeting drugs .
  • Nitro groups (e.g., 6-Chloro-2-methoxy-3-nitropyridine) introduce strong electron-withdrawing effects, reducing aromatic ring reactivity toward electrophiles .
  • Methyl groups () decrease polarity, improving membrane permeability but reducing solubility .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-methoxy-3-vinylpyridine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves halogenation and methoxylation of pyridine derivatives. For example, fluorination can be achieved using potassium fluoride in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) . The vinyl group may be introduced via Heck coupling or palladium-catalyzed cross-coupling reactions. Key parameters include solvent polarity (aprotic solvents enhance nucleophilic substitution), temperature (excessive heat may degrade intermediates), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions). Yield optimization requires monitoring by TLC or HPLC to track intermediate purity .

Q. How should researchers handle and characterize this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight containers at room temperature (RT) away from moisture. Avoid prolonged exposure to light to prevent photodegradation .
  • Characterization: Use NMR (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis), LC-MS for molecular weight confirmation, and X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • Purity Assessment: Validate purity (>98%) via HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What spectroscopic techniques are critical for confirming the structure of fluorinated pyridine derivatives?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify methoxy (-OCH3_3), vinyl (-CH=CH2_2), and fluorine substituents. Fluorine’s deshielding effect splits adjacent proton signals .
  • 19F^{19}\text{F} NMR: Directly confirms fluorine presence and electronic environment (δ range: -100 to -150 ppm for aryl-F) .
  • IR Spectroscopy: Detect C-F stretching (1000–1100 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the electronic nature of substituents (fluoro, methoxy, vinyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine: Electron-withdrawing effect activates the pyridine ring for nucleophilic substitution but may deactivate positions for electrophilic attack.
  • Methoxy: Electron-donating group directs electrophiles to para positions. Steric hindrance from the methoxy group can slow coupling reactions .
  • Vinyl: Participates in conjugate addition or Diels-Alder reactions. Use computational modeling (DFT) to predict regioselectivity in reactions like Suzuki-Miyaura coupling .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluoropyridine derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR data across multiple sources. For example, conflicting 19F^{19}\text{F} shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) .
  • Crystallography: Resolve ambiguities in substituent positioning using single-crystal X-ray diffraction .
  • Computational Aids: Simulate NMR spectra via Gaussian or ADF software to match experimental data .

Q. What strategies mitigate side reactions during vinyl group functionalization?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the vinyl group with trimethylsilyl chloride (TMSCl) during harsh reactions .
  • Catalyst Tuning: Use palladium catalysts with bulky ligands (e.g., SPhos) to reduce β-hydride elimination in coupling reactions .
  • Low-Temperature Conditions: Perform reactions at -20°C to stabilize intermediates and minimize polymerization of the vinyl group .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition: Perform fluorescence polarization assays to measure IC50_{50} values against target kinases .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (HeLa, MCF-7) to assess therapeutic potential .

Conflict Resolution & Best Practices

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

Methodological Answer:

  • Re-optimize Parameters: Adjust solvent polarity or temperature in simulations to better match lab conditions .
  • Intermediate Trapping: Use quenching agents (e.g., NH4_4Cl) to isolate and characterize reactive intermediates .
  • Collaborative Validation: Share datasets with computational chemists to refine models iteratively .

Q. What safety protocols are essential given limited toxicity data for fluorinated pyridines?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for handling powders or volatile solvents .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste .
  • Emergency Measures: In case of inhalation, move to fresh air and seek medical attention. Provide SDS to healthcare providers .

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